REACTION_SMILES
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[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[N:13]1[CH2:14][CH2:15][C:16](=[O:19])[CH2:17][CH2:18]1.[CH3:20][CH2:21][OH:22].[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].[Pt:23]=[O:24]>>[NH2:1][CH2:2][CH2:3][CH2:4][NH:5][CH:16]1[CH2:15][CH2:14][N:13]([CH2:6][c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[CH2:18][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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NCCCNC1CCN(Cc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |